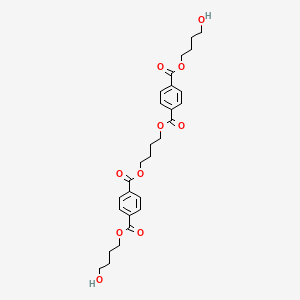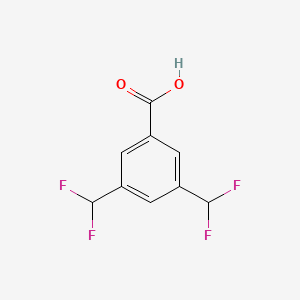
3,5-Bis(difluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(difluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F4O2 It is characterized by the presence of two difluoromethyl groups attached to the benzene ring at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(difluoromethyl)benzoic acid typically involves the reaction of 3,5-dibromobenzotrifluoride with difluoromethyl lithium. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the reactive intermediates. The resulting product is then subjected to acidic hydrolysis to yield the desired benzoic acid derivative .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products Formed:
Oxidation: Formation of difluoromethylbenzoic acids.
Reduction: Formation of methylbenzoic acids.
Substitution: Formation of nitro and halogenated derivatives.
Scientific Research Applications
3,5-Bis(difluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3,5-Bis(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Difluorobenzoic acid
- 3,5-Dimethylbenzoic acid
Comparison:
- 3,5-Bis(trifluoromethyl)benzoic acid: Similar structure but with trifluoromethyl groups, leading to different chemical reactivity and properties.
- 3,5-Difluorobenzoic acid: Lacks the additional fluorine atoms, resulting in lower lipophilicity and different biological activity.
- 3,5-Dimethylbenzoic acid: Contains methyl groups instead of difluoromethyl groups, leading to significant differences in chemical and physical properties .
Properties
Molecular Formula |
C9H6F4O2 |
|---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
3,5-bis(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H6F4O2/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,7-8H,(H,14,15) |
InChI Key |
QDDWMFGBUHIIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


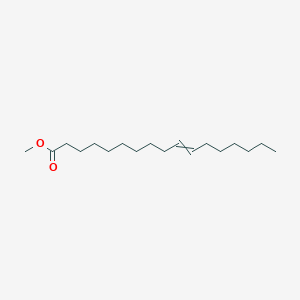
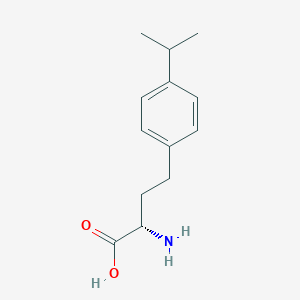
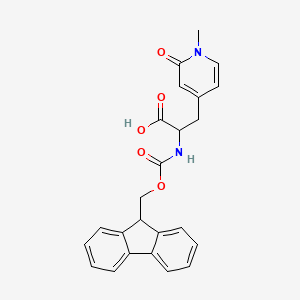
![methyl 1,5-dimethyl-3-[(methylsulfonyl)amino]-1H-indole-2-carboxylate](/img/structure/B12508056.png)
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12508072.png)
![1,3-Benzenedicarboxylic acid, 5,5'-[2-[4,5-bis(3,5-dicarboxyphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole-4,5-diyl]bis-](/img/structure/B12508077.png)
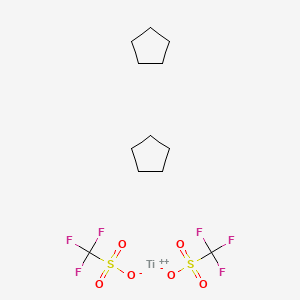
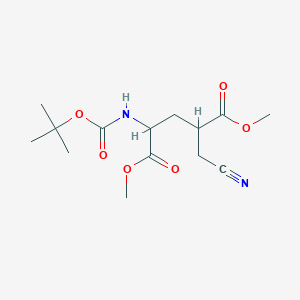
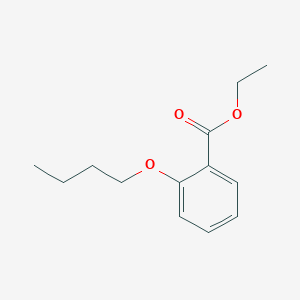
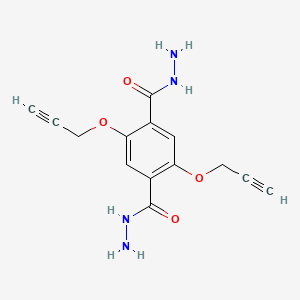
![Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-[(2S)-2-(hydroxymethy l)-1-pyrrolidinyl]-5-pyrimidinecarboxylate](/img/structure/B12508091.png)
![6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol](/img/structure/B12508102.png)
![Sodium 3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12508107.png)
